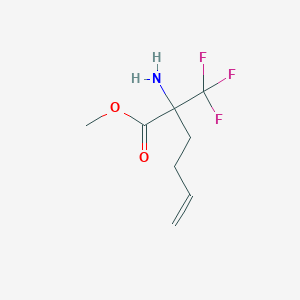

Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate

Description

Significance of α-Trifluoromethylated Amino Acid Derivatives in Modern Organic Synthesis and Chemical Biology

The incorporation of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. chemicalbook.com In the context of amino acid derivatives, this modification is particularly impactful for several reasons:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. chemicalbook.com This enhanced stability is a desirable trait in the development of therapeutic agents, as it can lead to a longer biological half-life.

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule. chemicalbook.com This property can improve a drug candidate's ability to cross cellular membranes, enhancing its bioavailability and efficacy. acs.org

Bioisosterism: The -CF3 group can act as a bioisostere for other chemical groups, such as the methyl group. chemicalbook.com This substitution can lead to improved binding affinity for biological targets due to favorable steric and electronic interactions.

Conformational Effects: The steric bulk and strong electron-withdrawing nature of the trifluoromethyl group can rigidly constrain the conformation of peptides and other molecules, which is a valuable tool for designing molecules with specific three-dimensional shapes for targeted biological activity. researchgate.net

These unique properties have made α-trifluoromethylated amino acid derivatives highly sought-after building blocks in drug discovery and chemical biology, serving as enzyme inhibitors, components of metabolically stable peptides, and probes for studying biological systems. acs.orgorganic-chemistry.org

Foundational Challenges in the Stereoselective Synthesis of α,α-Disubstituted α-Amino Acids

The synthesis of α,α-disubstituted α-amino acids, which feature a quaternary stereocenter, presents a formidable challenge in organic chemistry. nih.govnih.govresearchgate.net The primary difficulty lies in controlling the stereochemistry at the fully substituted α-carbon. The steric congestion around this center hinders the approach of reagents, making it difficult to achieve high levels of enantioselectivity (the preferential formation of one of two mirror-image isomers). nih.gov

Classic methods for amino acid synthesis often prove inefficient for creating these quaternary analogs. Consequently, chemists have developed novel strategies to overcome these hurdles, including:

Asymmetric Strecker reactions: The addition of cyanide to ketimines is a powerful method for creating α,α-disubstituted amino acids. nih.gov

Alkylation of imino esters: Transition-metal catalyzed allylation of imine derivatives is a key strategy for introducing substituents stereoselectively. nih.gov

Phase-transfer catalysis: This technique enables the synthesis of chiral compounds by facilitating reactions between reagents in different phases.

Enzyme-catalyzed reactions: Biocatalysis offers a highly selective means of performing complex chemical transformations under mild conditions. nih.gov

Despite these advances, the development of general and efficient methods for the stereoselective synthesis of α,α-disubstituted α-amino acids remains an active and important area of research. researchgate.netthieme-connect.de

Contextualizing Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate within the Broader Field of Fluorinated Unsaturated α-Amino Esters

This compound is a specific example of a fluorinated unsaturated α-amino ester with a quaternary center. Its structure combines the key features discussed previously: an α-trifluoromethyl group and an α,α-disubstituted carbon. Additionally, it possesses a terminal alkene (an allyl group), which introduces further synthetic possibilities.

The presence of the allyl group makes this compound a valuable synthetic intermediate. The double bond can be modified through a wide range of chemical reactions, such as hydrogenation, oxidation, or metathesis, allowing for the introduction of diverse functional groups. This versatility makes it a potentially useful building block for creating more complex molecules, including novel amino acids, peptides, and heterocyclic compounds.

While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established methodologies. A plausible route would involve the palladium-catalyzed asymmetric allylation of an imine derived from methyl trifluoropyruvate. This approach would construct the challenging quaternary stereocenter with the trifluoromethyl and allyl groups in a controlled manner.

Below is a table summarizing the key structural features of the target compound and their significance.

| Structural Feature | Component | Significance |

| Core Structure | α-Amino Ester | Fundamental backbone of an amino acid derivative. |

| Quaternary Center | α-Carbon | Bonded to an amino group, a methyl ester, a trifluoromethyl group, and an allyl group, creating a sterically hindered and stereochemically complex center. |

| Fluorination | Trifluoromethyl (-CF3) Group | Imparts increased metabolic stability, lipophilicity, and unique conformational properties. |

| Unsaturation | Hex-5-enoate (Allyl Group) | Provides a reactive handle for further chemical transformations and diversification. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(trifluoromethyl)hex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-3-4-5-7(12,6(13)14-2)8(9,10)11/h3H,1,4-5,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTRPXSUGOBEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC=C)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in the Synthesis of Methyl 2 Amino 2 Trifluoromethyl Hex 5 Enoate and Analogs

Mechanistic Pathways of Catalytic Asymmetric Transformations (e.g., umpolung, N-H carbene insertion, allylation)

The construction of the chiral quaternary center in trifluoromethylated amino esters often involves innovative strategies that invert the conventional reactivity of functional groups or create new carbon-carbon and carbon-nitrogen bonds with high fidelity.

Umpolung (Reversal of Polarity)

The umpolung strategy reverses the normal polarity of a functional group, enabling unconventional bond formations. In the context of synthesizing α-trifluoromethyl amino derivatives, the imine group, which is typically electrophilic at the carbon atom, is transformed into a nucleophilic species. This is often achieved by generating a 2-azaallyl anion or an equivalent nucleophile from a trifluoromethyl imine. nih.govnih.govacs.org This nucleophilic intermediate can then react with various electrophiles.

For instance, in the synthesis of γ-amino esters, trifluoromethyl imines are activated by chiral phase-transfer catalysts to mediate C-C bond formation with carbon electrophiles like acrylates. nih.govbrandeis.edu The catalytic cycle generates a chiral ion pair, wherein the 2-azaallyl anion attacks the electrophile. This approach has been successfully applied to the synthesis of various chiral trifluoromethylated amino acids and their derivatives. nih.gov A formal umpolung strategy has also been described for the synthesis of N-CF3 amines, where a thiocarbamoyl fluoride (B91410) intermediate is formed, reversing the typical electrophilic nature of trifluoromethylating agents. nih.govnih.gov Iridium-catalyzed umpolung allylation of imines has also emerged as a powerful method for creating α-tetrasubstituted α-trifluoromethyl homoallylic amines. acs.org

N-H Carbene Insertion

A direct and atom-economical approach to α-trifluoromethyl amino esters is the asymmetric insertion of a trifluoromethyl-substituted carbene into the N-H bond of an amine. This reaction is typically catalyzed by transition metals or, more recently, by engineered enzymes. nih.govacs.org The development of biocatalytic strategies using engineered variants of cytochrome c has enabled the synthesis of enantioenriched α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. nih.govnih.govresearchgate.net

The mechanism involves the reaction of a diazo precursor, such as benzyl (B1604629) 2-diazotrifluoropropanoate, with the metalloprotein catalyst to form a reactive carbene intermediate bound to the enzyme's heme cofactor. nih.govresearchgate.net This electrophilic carbene is then attacked by the amine nucleophile. The stereochemical outcome of the reaction is dictated by the chiral environment of the enzyme's active site, which orients the substrates for a selective N-H insertion. This biocatalytic method represents a significant advance, as it avoids the use of traditional transition-metal catalysts and provides access to valuable chiral building blocks under mild conditions. nih.gov

Allylation

Asymmetric allylation provides a direct route to compounds like Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate. This can be achieved through several mechanistic pathways, including the allylation of α-trifluoromethyl imino esters. nih.gov One approach involves the use of a palladium catalyst with a chiral ligand to control the enantioselective α-allylation of an α-trifluoromethyl aldimine ester with an allylic acetate. nih.gov Another powerful method is the iridium-catalyzed cascade umpolung allylation and aza-Cope rearrangement of ketoimine esters, which allows for the synthesis of quaternary trifluoromethyl α-amino acids. researchgate.net

In a typical palladium-catalyzed allylic alkylation, an intermediate π-allyl palladium complex is formed. The nucleophile, derived from the imino ester, then attacks this complex. The stereochemistry is controlled by the chiral ligand coordinated to the palladium center. organic-chemistry.orgchemistryviews.org Alternatively, Lewis acid-catalyzed allylations of N-tosyl α-imino esters using chiral copper complexes have been shown to be effective for constructing β-branched α-allyl amino acid derivatives. nih.gov These methods provide direct access to the carbon skeleton of the target molecule while simultaneously establishing the crucial stereocenter.

Role of Chiral Catalysts and Ligands in Inducing Stereocontrol

The success of asymmetric synthesis hinges on the ability of a chiral catalyst or ligand to effectively transfer its stereochemical information to the substrate during the reaction. In the synthesis of α-trifluoromethyl amino esters, a variety of chiral systems have been developed to achieve high levels of stereocontrol.

Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have proven highly effective in umpolung reactions of trifluoromethyl imines. nih.govnih.gov These catalysts form a tight, chiral ion pair with the 2-azaallyl anion generated from the imine. This chiral environment dictates the facial selectivity of the subsequent attack on the electrophile, leading to high diastereo- and enantioselectivity. The specific structure of the cinchona alkaloid, including substituents on the quinoline (B57606) ring and the stereochemistry of the quinuclidine (B89598) core, can be fine-tuned to optimize selectivity for a given transformation. brandeis.edu

In transition-metal catalysis, chiral ligands are essential for inducing asymmetry. For palladium-catalyzed allylation, ligands such as Trost's ligand create a well-defined chiral pocket around the metal center, influencing how the nucleophile approaches the π-allyl intermediate. nih.gov For rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral trifluoromethylated amines, diphosphine ligands like DuanPhos have demonstrated exceptional performance, achieving up to 99% enantiomeric excess (ee). nih.gov Similarly, chiral nickel(II) complexes derived from amino acids serve as powerful tools for the gram-scale asymmetric synthesis of a diverse range of fluorinated amino acids, providing products in enantiopure form. beilstein-journals.orgnih.govchemrxiv.org

Organocatalysis offers a metal-free alternative for stereocontrol. Chiral phosphoric acids and squaramides are effective hydrogen-bond donor catalysts. nih.govnih.gov In the Friedel-Crafts alkylation of indoles with trifluoromethylated imino esters, a chiral phosphoric acid catalyst protonates the imine, forming a chiral contact ion pair that directs the nucleophilic attack of the indole. nih.gov In the allylation of α-chloro glycinates, a chiral squaramide catalyst is proposed to act as an anion-abstraction catalyst through hydrogen bonding, facilitating a concerted SN2 substitution with high enantioselectivity. nih.gov

Biocatalysis represents a distinct paradigm where the intricate, folded structure of an enzyme provides the chiral environment. Engineered variants of cytochrome c552 have been used for enantioselective N-H carbene insertion, with mutations in the active site precisely controlling the orientation of the substrates to favor the formation of one enantiomer over the other. nih.govnih.govresearchgate.net

| Transformation | Catalyst/Ligand Type | Example Catalyst/Ligand | Role in Stereocontrol | Achieved Selectivity (Example) |

| Umpolung Addition | Chiral Phase-Transfer Catalyst | Cinchona Alkaloid Derivatives | Forms a chiral ion pair, directing the face of nucleophilic attack. nih.govnih.gov | Up to 99% ee, >20:1 dr |

| N-H Carbene Insertion | Biocatalyst (Engineered Enzyme) | Cytochrome c552 Variants | The chiral active site of the enzyme orients the amine and the heme-bound carbene. nih.govnih.gov | Up to 95:5 er |

| Asymmetric Allylation | Transition Metal Complex | Pd(dba)2 / Trost's Ligand | The chiral ligand creates a defined steric environment around the metal π-allyl complex. nih.gov | 50% ee (proof of concept) |

| Asymmetric Hydrogenation | Transition Metal Complex | Rhodium / DuanPhos | The chiral diphosphine ligand coordinates to the metal, creating a chiral environment for hydrogenation. nih.gov | Up to 99% ee |

| Friedel-Crafts Alkylation | Organocatalyst (Brønsted Acid) | Chiral Phosphoric Acid | Protonates the imine to form a chiral contact ion pair, guiding the nucleophile. nih.gov | Excellent enantioselectivities |

| Nucleophilic Allylation | Organocatalyst (H-Bond Donor) | Chiral Squaramide | Binds the substrate via hydrogen bonds, facilitating stereoselective anion abstraction and substitution. nih.gov | Up to 97% ee, >10:1 dr |

Identification and Characterization of Key Intermediate Species in Fluorinated Amino Ester Formations (e.g., nitrile ylides, nitriliums, carbene intermediates)

The mechanistic elucidation of complex organic transformations relies heavily on the identification and characterization of transient intermediates. In the synthesis of fluorinated amino esters, several key reactive species have been proposed or directly observed.

Carbene Intermediates

In N-H insertion reactions, metal- or enzyme-bound carbenes are the central intermediates. nih.govresearchgate.net These species are generated from diazo compounds, such as ethyl 2-diazotrifluoropropanoate. In biocatalytic systems using engineered cytochromes, the formation of an iron-heme carbene species is a key step. This highly electrophilic intermediate is stabilized within the enzyme's active site before being intercepted by the amine. The existence and reactivity of such carbenoids are supported by the reaction outcomes and computational studies. nih.gov

Thiocarbamoyl Fluoride Intermediates

In a formal umpolung strategy for the trifluoromethylation of secondary amines, a rarely encountered thiocarbamoyl fluoride intermediate is generated quantitatively and observed via 19F-NMR analysis. nih.govnih.gov This species is formed from the reaction of an amine with a trifluoromethylthio source and serves as a precursor to the final N-CF3 product upon treatment with a desulfurizing agent like silver fluoride (AgF). nih.gov

Nitrile Ylides

Nitrile ylides are highly reactive 1,3-dipoles that are key intermediates in various synthetic transformations leading to nitrogen-containing heterocycles. researchgate.net They can be generated photochemically or, more commonly in a synthetic context, by the reaction of carbenes with nitriles. acs.org While not directly implicated in the specific synthesis of the title compound, they are relevant to the broader chemistry of α-amino acid synthesis. For example, a visible-light-promoted reaction between diazo compounds, nitriles, and carboxylic acids proceeds through a nitrile ylide intermediate, which is then trapped by the acid to form imides. acs.org The unique electronic structure of nitrile ylides allows them to participate in [3+2] cycloadditions and electrophilic trapping, making them versatile intermediates in organic synthesis. researchgate.net

Transition State Analysis for Understanding Diastereoselectivity and Enantioselectivity

Understanding the origins of stereoselectivity requires an analysis of the transition states of the stereodetermining steps. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for modeling these transient structures and rationalizing experimental outcomes.

In the biocatalytic N-H carbene insertion, computational analyses have provided insights into the interplay between the protein scaffold and the reagents in controlling enantioselectivity. nih.govresearchgate.net By modeling the approach of the amine to the heme-bound carbene within the enzyme's active site, researchers can identify the key steric and electronic interactions that lower the energy of the transition state leading to the major enantiomer. These models can explain why certain mutations within the active site improve or even invert the enantioselectivity of the reaction.

For organocatalyzed reactions, transition state analysis helps to elucidate the mode of catalyst operation. In the enantioselective fluorination of β-ketoesters catalyzed by an N-heterocyclic carbene (NHC), DFT calculations were used to compare the energies of competing transition states. The analysis revealed that the favored transition state benefits from a fully conjugated system, while the disfavored one is destabilized by an unfavorable interaction between the enolate oxygen and a catalyst methyl group, accounting for the observed enantioselectivity. acs.org Similarly, in a squaramide-catalyzed allylation, computational analysis was used to compare a stepwise SN1 mechanism involving an iminium intermediate with a concerted SN2 pathway. The calculations showed the SN1 pathway to be energetically inaccessible, supporting a concerted mechanism where the catalyst organizes the components in the transition state to achieve stereocontrol. nih.gov

This type of analysis is crucial not only for explaining observed selectivities but also for the predictive design of new, more effective catalysts and reaction conditions for the synthesis of complex molecules like this compound.

Advanced Analytical Characterization of Methyl 2 Amino 2 Trifluoromethyl Hex 5 Enoate and Its Synthetic Intermediates

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for elucidating the intricate structural details of "Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, quantitative NMR)

NMR spectroscopy is a powerful tool for the structural analysis of "this compound," providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The vinyl protons at the C5-C6 double bond would appear in the downfield region, typically between 5.0 and 6.0 ppm. The allylic protons on C4 would likely be observed around 2.2-2.5 ppm. The protons of the methyl ester group would present as a singlet at approximately 3.7 ppm. The protons of the amino group are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The quaternary carbon (C2) bonded to the trifluoromethyl and amino groups would likely appear around 60-70 ppm, with its signal split due to coupling with the fluorine atoms. The carbons of the double bond (C5 and C6) would resonate in the olefinic region, with C6 appearing around 115-120 ppm and C5 around 130-135 ppm. The carbon of the trifluoromethyl group will be a quartet with a chemical shift of approximately 120-125 ppm.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the presence and electronic environment of the trifluoromethyl group. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is anticipated to be in the range of -70 to -80 ppm relative to a standard such as CFCl₃. nih.gov The precise chemical shift can be sensitive to the solvent and the electronic nature of the surrounding groups.

Quantitative NMR (qNMR): qNMR can be employed for the accurate determination of the purity of "this compound" by integrating the area of a specific proton signal of the analyte against a certified internal standard of known concentration.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H1 (OCH₃) | ~3.7 | s | - |

| H3 | ~2.0-2.2 | m | - | |

| H4 | ~2.2-2.5 | m | - | |

| H5 | ~5.7-5.9 | m | - | |

| H6 | ~5.0-5.2 | m | - | |

| NH₂ | Variable | br s | - | |

| ¹³C | C1 (C=O) | ~170-175 | s | - |

| C2 | ~60-70 | q | ²JCF ≈ 25-35 | |

| C3 | ~30-35 | s | - | |

| C4 | ~35-40 | s | - | |

| C5 | ~130-135 | s | - | |

| C6 | ~115-120 | s | - | |

| CF₃ | ~120-125 | q | ¹JCF ≈ 280-290 | |

| ¹⁹F | CF₃ | ~ -70 to -80 | s | - |

Mass Spectrometry (MS) (e.g., GC-MS, LC-MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of "this compound," which aids in confirming its structure.

GC-MS and LC-MS: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized for the analysis of this compound. For GC-MS analysis, derivatization of the amino group, for instance by trifluoroacetylation, might be necessary to increase volatility. LC-MS, particularly with Electrospray Ionization (ESI), is well-suited for the direct analysis of this polar amino acid ester.

ESI-MS: In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Fragmentation Pattern: The fragmentation pattern in MS/MS experiments would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the C2-C3 bond. The presence of the trifluoromethyl group would also lead to characteristic fragmentation pathways.

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 212.08 | Protonated molecular ion |

| [M-OCH₃]⁺ | 181.06 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 153.06 | Loss of methoxycarbonyl group |

| [M-CF₃]⁺ | 143.08 | Loss of trifluoromethyl group |

Vibrational Spectroscopy (e.g., IR, Raman)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in "this compound".

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong absorption band around 1740-1750 cm⁻¹ corresponds to the C=O stretching of the ester group. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region. mdpi.com The C=C stretching of the alkene group would be observed around 1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, which may show a weak band in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric C-F stretching vibrations may also be observed.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3300-3500 (medium) | 3300-3500 (weak) |

| C-H stretch (alkene) | 3010-3095 (medium) | 3010-3095 (strong) |

| C-H stretch (alkane) | 2850-2960 (medium) | 2850-2960 (strong) |

| C=O stretch (ester) | 1740-1750 (strong) | 1740-1750 (weak) |

| C=C stretch (alkene) | ~1640 (weak-medium) | ~1640 (strong) |

| C-F stretch (CF₃) | 1100-1300 (strong) | 1100-1300 (weak) |

X-ray Diffraction Analysis for Absolute Configuration Determination

As "this compound" is a chiral molecule, determining its absolute configuration is crucial. Single-crystal X-ray diffraction is the definitive method for this purpose. If a suitable single crystal of the compound or a derivative can be obtained, X-ray crystallography can unambiguously determine the three-dimensional arrangement of atoms in space, thereby establishing the absolute configuration (R or S) at the chiral center (C2). The configuration of a related chiral trifluoromethylated amino alcohol has been confirmed by X-ray diffraction analysis. mdpi.comsemanticscholar.org

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are vital for assessing the purity of "this compound" and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase HPLC, Chiral HPLC)

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a standard method for determining the chemical purity of the compound. Using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, the purity of the synthesized compound can be assessed by detecting any impurities.

Chiral HPLC: To separate the enantiomers of "this compound," chiral HPLC is the method of choice. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of enantiomers of amino acid derivatives. phenomenex.comyakhak.org The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving good separation. The amino group may need to be protected, for example with an Fmoc group, to improve chiral recognition and chromatographic performance. phenomenex.com

| Technique | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Water (with 0.1% TFA) and Acetonitrile | UV (e.g., 210 nm) | Purity Assessment |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak IA) | Isocratic mixture of Hexane and Isopropanol | UV (e.g., 220 nm) | Enantiomeric Separation |

Gas Chromatography (GC)

Gas chromatography is a highly effective method for the separation and analysis of volatile compounds. For a compound like this compound, which possesses polar amino and ester functional groups, direct GC analysis is challenging due to its limited volatility and potential for thermal degradation in the injector port. thermofisher.com Therefore, derivatization is a mandatory prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com

The GC analysis of the derivatized this compound would typically employ a capillary column with a nonpolar or medium-polarity stationary phase. A common choice for the analysis of derivatized amino acids is a 5% phenyl methylpolysiloxane column. thermofisher.com The separation is achieved based on the differential partitioning of the analyte between the mobile gas phase (typically an inert gas like helium or nitrogen) and the stationary liquid phase coated on the column wall.

Key parameters that would be optimized for the GC analysis include:

Injector Temperature: High enough to ensure rapid volatilization of the derivative without causing thermal decomposition.

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from its synthetic intermediates and any derivatizing reagent by-products.

Carrier Gas Flow Rate: Optimized to achieve the best balance between analysis time and chromatographic resolution.

Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity towards organic compounds. For structural confirmation and enhanced selectivity, a Mass Spectrometer (MS) detector is invaluable, providing both retention time and mass spectral data.

| Parameter | Condition |

| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1 mL/min |

| Detector | FID at 300 °C or MS (scan range 50-550 amu) |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a critical step in the GC analysis of polar molecules like this compound. sigmaaldrich.com The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance chromatographic peak shape. sigmaaldrich.com This is achieved by masking the polar functional groups, specifically the primary amine in this case. Common derivatization strategies applicable to this compound include silylation, acylation, and chiral derivatization.

Silylation:

Silylation involves the replacement of active hydrogens in the amino group with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. thermofisher.comsigmaaldrich.com TBDMS derivatives are generally more stable and less susceptible to hydrolysis than their TMS counterparts. sigmaaldrich.com

Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Reaction: The primary amine of this compound reacts with MSTFA to form the N-trimethylsilyl derivative.

Advantages: Forms volatile by-products that elute with the solvent front, leading to cleaner chromatograms. thermofisher.com

| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative | Key Advantages |

| Silylation | MSTFA | Amino | N-trimethylsilyl | Volatile by-products |

| Silylation | MTBSTFA | Amino | N-tert-butyldimethylsilyl | Increased stability, less moisture sensitive |

Acylation:

Acylation involves the reaction of the amino group with an acylating agent, typically a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). nih.govnih.gov This introduces a nonpolar, electron-capturing group, which can enhance sensitivity when using an electron capture detector (ECD). For general-purpose detection with FID or MS, the increased volatility and thermal stability are the primary benefits. The resulting N-trifluoroacetyl (TFA) derivatives are often stable and exhibit good chromatographic properties. nih.gov

Reagent: Trifluoroacetic anhydride (TFAA)

Reaction: The amino group is converted to a trifluoroacetamide. This two-step conversion to N-trifluoroacetyl-O-alkyl esters has proven successful for the analysis of amino acids. nih.gov

Advantages: Produces stable and volatile derivatives. nih.gov

| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative | Key Advantages |

| Acylation | TFAA | Amino | N-trifluoroacetyl | Stable and volatile derivatives |

| Acylation | PFPA | Amino | N-pentafluoropropionyl | Enhanced sensitivity with ECD |

Chiral Derivatization:

Since this compound possesses a chiral center at the α-carbon, separating its enantiomers is often crucial for pharmaceutical and biological applications. Chiral GC analysis can be performed in two ways: using a chiral stationary phase or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

For the latter approach, a chiral reagent such as heptafluorobutyl chloroformate (HFBCF) can be used. researchgate.net The derivatization of amino acids with HFBCF allows for efficient separation of the resulting diastereomers on a chiral column like Chirasil-Val. researchgate.net This approach is particularly useful when analyzing for the presence of the D-enantiomer in a sample that is predominantly the L-enantiomer. nih.gov

Reagent: Heptafluorobutyl chloroformate (HFBCF) followed by reaction with a chiral alcohol (e.g., (S)-(+)-2-butanol).

Reaction: Forms diastereomeric derivatives that can be separated on an achiral GC column.

Advantages: Allows for the determination of enantiomeric excess.

| Derivatization Method | Reagent | Principle | Column Type | Application |

| Chiral Derivatization | Heptafluorobutyl chloroformate | Formation of diastereomers | Achiral | Enantiomeric separation |

The selection of the most appropriate derivatization strategy will depend on the specific analytical requirements, such as the need for enantiomeric separation, the desired level of sensitivity, and the nature of the sample matrix.

Computational Chemistry Studies on Fluorinated Amino Esters, Relevant to Methyl 2 Amino 2 Trifluoromethyl Hex 5 Enoate

Application of Quantum Chemical Calculations (e.g., ab initio, density functional theory)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of fluorinated amino esters. Ab initio methods, such as Hartree-Fock theory, and Density Functional Theory (DFT) are employed to investigate various chemical properties. emerginginvestigators.org For instance, calculations can predict molecular geometry, Mulliken charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing the chemical stability and reactivity of compounds like Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate. emerginginvestigators.org

In the context of developing accurate force fields for simulations, high-level quantum mechanical calculations are essential. For example, the electrostatic potentials for conformations of fluorinated amino acids have been calculated at the MP2/cc-pVTZ level of theory to derive atomic charges. biorxiv.org DFT calculations have also been instrumental in rationalizing unconventional regioselectivity observed in reactions involving the synthesis of fluorinated compounds. acs.org These theoretical approaches can elucidate the influence of the trifluoromethyl group on the electronic properties and reactivity of the ester and amino functionalities within this compound.

| Quantum Chemical Method | Application in Studying Fluorinated Amino Esters | Relevance to this compound |

| Hartree-Fock (HF) Theory | Calculation of molecular geometry and electronic properties. emerginginvestigators.org | Provides a baseline understanding of the molecule's structure and charge distribution. |

| Density Functional Theory (DFT) | Rationalizing reaction mechanisms and regioselectivity. acs.org | Can predict the most likely sites of reaction and explain stereochemical outcomes in its synthesis. |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy calculation of electrostatic potentials for force field parameterization. biorxiv.org | Essential for developing accurate models for molecular dynamics simulations. |

Molecular Dynamics (MD) Simulations for Conformational and Solvent Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For fluorinated amino esters, MD simulations provide detailed insights into their conformational preferences and interactions with solvents. nih.gov These simulations can help bridge the gap between static structural information and the dynamic behavior of these molecules in different environments. acs.org

By simulating the motion of every atom in the system, MD can reveal how the presence of the trifluoromethyl group influences the flexibility of the hexenoate chain and the orientation of the amino and methyl ester groups. Furthermore, MD simulations are crucial for understanding how this compound interacts with water or other solvents, which can affect its solubility and reactivity. fu-berlin.de The simulations can quantify changes in hydration free energy upon fluorination, which is a key factor in the hydrophobicity of the molecule. nih.gov The development of specialized force fields for fluorinated molecules has enabled simulations on the microsecond timescale, providing robust data on conformational propensities. nih.gov

Development and Refinement of Force Fields for Fluorinated Systems

Accurate MD simulations are heavily reliant on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. The development of reliable force fields for fluorinated compounds has been a significant area of research. acs.org Standard force fields are often not adequate for describing the unique electronic properties of fluorine atoms.

New force fields, such as those developed for use with the AMBER ff15ipq protein force field, have been specifically parameterized for fluorinated amino acids. biorxiv.orgnih.gov This process involves deriving atomic charges from high-level quantum chemical calculations and fitting bonded parameters to reproduce experimental or quantum mechanical data. biorxiv.org For instance, the Implicitly Polarized Charge (IPolQ) scheme has been used to derive atomic charges in the presence of explicit water molecules, leading to more accurate representations of the condensed-phase electrostatics. biorxiv.orgacs.org The force-matching method, which fits a force field to forces obtained from ab initio MD simulations, has also been successfully applied to fluorinated molecules. nih.gov These advanced force fields are crucial for accurately simulating the behavior of this compound.

| Force Field | Key Features for Fluorinated Systems | Significance for Simulating this compound |

| AMBER ff15ipq | Includes parameters for fluorinated aromatic amino acids derived from high-level QM calculations. biorxiv.orgnih.gov | Provides a validated starting point for parameterizing the trifluoromethyl group and the ester moiety. |

| Force-Matching Potentials | Derived from ab initio MD simulations, capturing many-body effects implicitly. nih.gov | Can lead to computationally efficient and accurate models for liquid-phase simulations. |

| GFN-FF | A polarizable force field applicable to a wide range of elements. scm.com | Offers the potential for more accurate modeling of electrostatic interactions involving the polar C-F bonds. |

Conformational Analysis of Fluorinated Amino Acid Derivatives

The introduction of a trifluoromethyl group can have a significant impact on the conformational preferences of a molecule due to steric and stereoelectronic effects. Computational methods are widely used to explore the potential energy surface and identify the most stable conformations of fluorinated amino acid derivatives. nii.ac.jp

For peptides containing α-trifluoromethylalanine, a combination of FT-IR, NMR spectroscopy, and X-ray crystallography has been used to determine their preferred conformations in solution and in the solid state. nii.ac.jp These experimental findings can be complemented and explained by computational conformational analysis. Umbrella sampling simulations, for example, can be used to calculate the potential of mean force as a function of key dihedral angles, providing a detailed map of the conformational landscape. nih.gov Such analyses for this compound would reveal the preferred orientations of the side chain and backbone, which are critical for its chemical and biological properties.

Theoretical Insights into Stereochemical Control and Reaction Pathways

Computational chemistry plays a vital role in understanding and predicting the stereochemical outcomes of chemical reactions. For the synthesis of chiral molecules like this compound, theoretical studies can provide valuable insights into the factors that control stereoselectivity.

By modeling the transition states of key reaction steps, quantum chemical calculations can determine the energy barriers for the formation of different stereoisomers. This allows for a rational explanation of experimentally observed stereoselectivities and can guide the design of new, more selective synthetic routes. nih.gov For example, theoretical studies can help understand the role of catalysts and chiral auxiliaries in controlling the stereochemistry of reactions such as the Mannich-type addition to imines derived from trifluoropyruvates. nih.gov These computational investigations are essential for the efficient and stereocontrolled synthesis of complex fluorinated amino esters.

Emerging Trends and Future Research Directions in Fluorinated Unsaturated α Amino Esters Synthesis

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different physiological effects. nih.gov Consequently, a major focus of current research is the development of sophisticated catalytic systems capable of producing enantioenriched α-trifluoromethyl amino esters with high efficiency.

Biocatalytic Strategies: A significant advancement lies in the use of biocatalysis. Researchers have successfully engineered variants of cytochrome c552 from Hydrogenobacter thermophilus to catalyze the asymmetric N-H carbene insertion reaction. acs.org This method provides a direct route to chiral α-trifluoromethyl amino esters from alkyl 2-diazo-3,3,3-trifluoropropanoates. Through a combination of protein and substrate engineering, this biocatalytic strategy achieves both high yields (up to >99%) and excellent enantioselectivity (up to 95:5 er). acs.org

Chemocatalytic Approaches: Alongside biocatalysis, novel chemocatalytic methods are being developed. One such strategy is the stereodivergent synthesis of β-branched β-trifluoromethyl α-amino acid derivatives. rsc.org This approach utilizes a one-pot sequence involving the enantioselective transfer hydrogenation of Erlenmeyer–Plöchl azlactones, followed by a dynamic alcoholytic ring-opening. rsc.org The configurations of the two resulting stereocenters are established in separate catalytic steps, allowing access to different diastereoisomers. rsc.org

Another powerful strategy involves the catalytic enantioselective reduction of trifluoromethyl-substituted ketimines or the addition of nucleophiles to such imines. nih.gov Furthermore, the concept of Umpolung, or polarity reversal, has been effectively applied. Using newly developed cinchonium salt catalysts, trifluoromethyl imines, which are typically electrophilic, can be activated to act as nucleophiles in reactions with electrophiles like acrylates, yielding trifluoromethylated γ-amino esters with high chemo-, regio-, diastereo-, and enantioselectivity. acs.org

| Catalytic System | Reaction Type | Key Features | Reported Efficiency / Selectivity | Reference |

|---|---|---|---|---|

| Engineered Cytochrome c552 | Biocatalytic N-H Carbene Insertion | Sustainable, highly tunable via protein engineering. | Up to >99% yield, 95:5 er | acs.org |

| Chiral Phosphoric Acid / Hantzsch Ester | Asymmetric Transfer Hydrogenation of Azlactones | Stereodivergent approach, fixes stereocenters in separate steps. | Up to 70% ee | rsc.org |

| Cinchonium Salt Derivatives | Asymmetric Umpolung Reaction of Imines | Activates imines as nucleophiles, low catalyst loading (0.5–5.0 mol%). | Good to excellent yields, high diastereo- and enantioselectivity. | acs.org |

Exploration of Greener Synthetic Approaches and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the field of organofluorine synthesis, aiming to reduce environmental impact and improve safety. Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF) and can generate significant waste. dovepress.com

A key trend is the development of processes that avoid the use of per- and polyfluoroalkyl substances (PFAS), which are persistent environmental pollutants. sciencedaily.comnih.gov One innovative solution is a microfluidic flow module that generates reactive trifluoromethyl anions from precursors passed through a packed bed of caesium fluoride. This contained system enhances safety and efficiency while providing a PFAS-free route to incorporate the CF₃ group. sciencedaily.com

Biocatalysis, as mentioned previously, is inherently a green methodology. The use of enzymes like engineered cytochrome variants or S-adenosyl methionine (SAM)-dependent fluorinases operates under mild, aqueous conditions, offering a sustainable alternative to conventional chemical catalysis. acs.orgchemrxiv.org

Other green strategies being explored include:

Solventless Reactions: Performing reactions without solvents minimizes waste, a significant portion of which is often attributed to solvent disposal in pharmaceutical manufacturing. researchgate.net

Safer Reagents: There is a continuous search for less hazardous fluorinating agents and reaction conditions. For example, a recently developed process for synthesizing sulfonyl fluorides uses potassium fluoride (KF) and produces only non-toxic sodium and potassium salts as by-products. eurekalert.org

Novel Systems: The "Fluorous Biphase System" (FBS) concept, which uses a fluorinated solvent phase to easily separate the catalyst from the product phase, facilitates catalyst recycling and simplifies purification. researchgate.net

Integration of Computational Design in Rational Synthetic Strategy Development

Computational chemistry has become an indispensable tool for accelerating the development of new synthetic methods. By modeling molecules and reaction pathways, researchers can predict outcomes, understand mechanisms, and rationally design more effective catalysts and strategies.

Quantum chemical calculations, using methods like Hartree-Fock theory, allow for the investigation of the chemical properties of fluorinated compounds. emerginginvestigators.org This understanding of molecular geometry, charge distribution, and frontier molecular orbitals can help predict a molecule's reactivity and stability, guiding the choice of synthetic routes. emerginginvestigators.org

A particularly impactful application is in the field of enzyme engineering. Molecular dynamics (MD) simulations are used to understand the molecular basis of enzyme function, such as how SAM-dependent fluorinases achieve their high selectivity for fluoride ions. chemrxiv.org This knowledge enables the computation-guided mutagenesis of these enzymes to enhance their activity, stability, and substrate scope, paving the way for the rational design of bespoke biocatalysts for specific fluorination reactions. chemrxiv.org The power of this approach is demonstrated by the successful computational redesign of an E. coli lipoic acid ligase to create a novel fluorophore ligase, an achievement that extensive rational screening failed to produce. pnas.org

Exploration of New Reaction Architectures for the Construction of Complex Fluorinated Scaffolds

Beyond optimizing existing reactions, a significant frontier is the discovery of entirely new reaction architectures to construct complex, three-dimensional fluorinated molecules. These novel transformations provide access to previously unattainable chemical space.

Key emerging architectures include:

Umpolung Strategies: As detailed with cinchonium salt catalysis, reversing the inherent polarity of functional groups, such as trifluoromethyl imines, opens up new pathways for C-C bond formation. acs.org

Photocatalytic Cyclizations: Light-mediated reactions can be used to construct strained ring systems. For example, a photocatalytic [2 + 2] cyclization enables the synthesis of complex fluorinated architectures like gem-difluoro-2-oxabicyclo[2.1.1]hexanes. acs.org

Halofluorination and Related Reactions: The reaction of an alkene with a halogen cation source and a fluoride source results in the anti-addition of a halogen and a fluorine atom across the double bond. nih.gov This provides a stereocontrolled method for introducing fluorine alongside another handle for further functionalization, creating valuable fluorinated building blocks. nih.gov

Click Chemistry Approaches: The principles of click chemistry, which prioritize reliability and simplicity, are being applied to fluorine chemistry. Sulfur Fluoride Exchange (SuFEx) chemistry, for instance, allows for the robust formation of covalent linkages and is finding broad application in drug discovery. mdpi.com

C-H Functionalization: The direct replacement of a C-H bond with a C-F bond or a fluoroalkyl group is a highly atom-economical strategy. nih.gov Methods such as directed C(sp³)–H borylation followed by fluorination offer a powerful tool for late-stage functionalization of complex molecules. acs.org

These advanced catalytic systems, sustainable methodologies, computational tools, and novel reaction architectures are collectively driving the synthesis of fluorinated unsaturated α-amino esters and related compounds toward greater precision, efficiency, and molecular complexity.

Q & A

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months show <5% degradation. pH-dependent hydrolysis (pH 2–12) reveals maximal stability at pH 5–7, with degradation products identified via LCMS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.